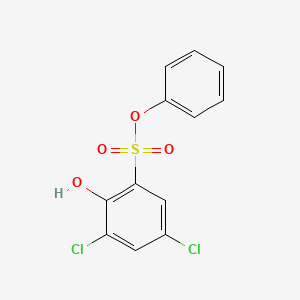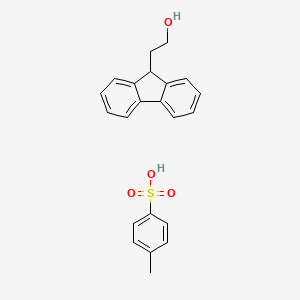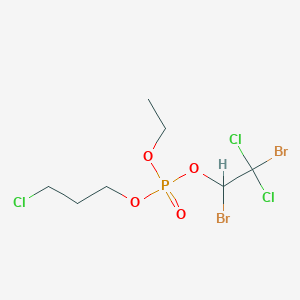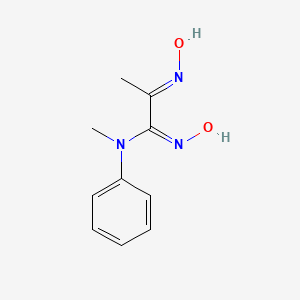
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is an organic compound with a complex structure It is characterized by the presence of hydroxyimino and hydroxy groups, along with a phenyl ring and a propanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylpropanimidamide with hydroxylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is investigated for its role in drug design and development. Its unique structure allows for the exploration of new mechanisms of action and therapeutic targets.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylacetamide
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylbutanamide
Uniqueness
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows for distinct reactivity and interactions, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-14)10(12-15)13(2)9-6-4-3-5-7-9/h3-7,14-15H,1-2H3/b11-8+,12-10+ |
Clé InChI |
CIXIYWMUVCHERE-TXSAMIJNSA-N |
SMILES isomérique |
C/C(=N\O)/C(=N\O)/N(C)C1=CC=CC=C1 |
SMILES canonique |
CC(=NO)C(=NO)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

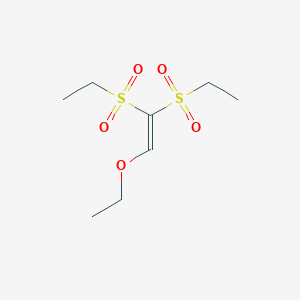
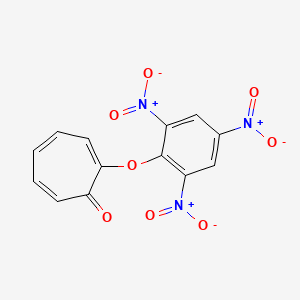
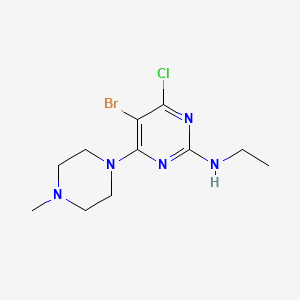
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
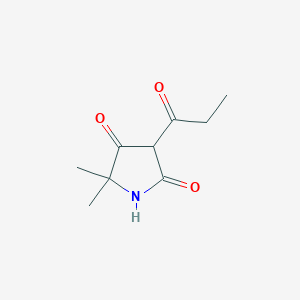
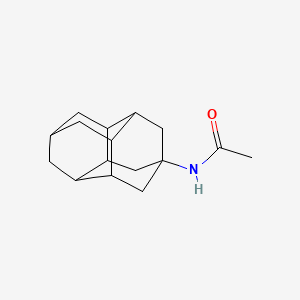
arsane](/img/structure/B14507262.png)
